molecular formula C12H13FN2 B2687244 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole CAS No. 1227743-91-0

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole

Cat. No. B2687244
M. Wt: 204.248
InChI Key: PVYSWCZMGKSPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMDP and has been synthesized using different methods. The purpose of

Scientific Research Applications

Photophysics and Material Science

  • A study by Yang et al. (2005) synthesized and characterized heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole, for highly efficient, room-temperature blue phosphorescence. This research provides a basis for future design and synthesis of blue phosphorescent emitters, demonstrating the compound's relevance in developing advanced materials for optoelectronic devices (Cheng‐Han Yang et al., 2005).

Catalysis and Synthetic Chemistry

  • Chaudhuri et al. (2005) reported the use of 3,5-Dimethylpyrazolium fluorochromate (VI) as an efficient catalyst for the oxidation of various organic substrates using hydrogen peroxide at room temperature under solvent-free conditions. This study highlights the compound's role in facilitating green chemistry applications by offering an environmentally friendly method for the synthesis of carbonyl compounds from alcohols (M. Chaudhuri et al., 2005).

Fluorination Techniques

  • Yuan et al. (2017) developed a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, including pyrazoles, showcasing the versatility of pyrazole derivatives in organic synthesis. This method enables the efficient introduction of fluorine atoms into heteroaromatic compounds, underscoring the compound's significance in the synthesis of fluorinated building blocks for medicinal chemistry (Xi Yuan et al., 2017).

Computational Chemistry and Drug Design

  • Thomas et al. (2018) conducted a detailed computational study on two pyrazole derivatives to evaluate their reactivity and pharmaceutical potential. This research exemplifies the role of computational techniques in predicting the properties and potential applications of pyrazole derivatives in drug development (Renjith Thomas et al., 2018).

Antimicrobial and Antitubercular Agents

  • Ahsan et al. (2012) synthesized 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues and evaluated their antimycobacterial activity. This study underscores the compound's potential as a scaffold for developing new therapeutics against tuberculosis, with compound 4a showing significant activity against Mycobacterium tuberculosis (M. Ahsan et al., 2012).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-9-7-10(2)15(14-9)8-11-5-3-4-6-12(11)13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYSWCZMGKSPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole

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